BenchChemオンラインストアへようこそ!

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

medicinal chemistry bioisostere design molecular recognition

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid is a heterocyclic aromatic carboxylic acid belonging to the class of oxetane-functionalized benzoic acids. It integrates an electron‑deficient 3,5‑difluorophenyl ring with a strained oxetane ether at the para position.

Molecular Formula C10H8F2O4
Molecular Weight 230.16
CAS No. 1349717-87-8
Cat. No. B3027614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
CAS1349717-87-8
Molecular FormulaC10H8F2O4
Molecular Weight230.16
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=C(C=C2F)C(=O)O)F
InChIInChI=1S/C10H8F2O4/c11-7-1-5(10(13)14)2-8(12)9(7)16-6-3-15-4-6/h1-2,6H,3-4H2,(H,13,14)
InChIKeyCZFAHXITHNSBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic Acid (CAS 1349717-87-8) – Procurement-Ready Fluorinated Oxetane Building Block


3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid is a heterocyclic aromatic carboxylic acid belonging to the class of oxetane-functionalized benzoic acids. It integrates an electron‑deficient 3,5‑difluorophenyl ring with a strained oxetane ether at the para position [1]. The oxetane motif serves as a non‑classical carbonyl bioisostere, enhancing polarity, hydrogen‑bond acceptor capacity, and metabolic robustness [2]. Its free carboxylic acid handle enables direct conjugation or activation, positioning it as a versatile building block for medicinal chemistry, agrochemical, and fragment‑based drug discovery programs .

Why 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic Acid Cannot Be Replaced by In‑Class Analogs Without Risk


The combination of dual fluorine substitution and the oxetan‑3‑yloxy linker is not redundant. Replacing the oxetane with a methoxy or hydroxy group drastically alters conformational flexibility, hydrogen‑bonding capacity, and metabolic soft spots, while removal of the fluorine atoms shifts lipophilicity and electronic character [1]. Even among close oxetane‑bearing analogs, the number and position of fluorine substituents govern computed LogP, hydrogen‑bond acceptor count, and steric bulk, which are critical parameters for target engagement, solubility, and passive permeability [2]. Therefore, substituting this compound with a structurally related alternative risks deviating from the structure–activity relationship (SAR) trajectory of the lead series and may invalidate prior screening data.

Quantitative Differential Evidence for 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic Acid Against Its Closest Analogs


Elevated Hydrogen‑Bond Acceptor Capacity vs. 4‑(Oxetan‑3‑yloxy)benzoic Acid

The target compound offers six hydrogen‑bond acceptor sites compared to four for the non‑fluorinated 4‑(oxetan‑3‑yloxy)benzoic acid [1]. This increase is directly attributable to the two aryl fluorine atoms, which act as weak hydrogen‑bond acceptors [2]. Enhanced HBA capacity can strengthen target‑ligand interactions and improve aqueous solvation.

medicinal chemistry bioisostere design molecular recognition

Moderately Increased Lipophilicity vs. 3‑Fluoro‑4‑(oxetan‑3‑yloxy)benzoic Acid

The 3,5‑difluoro derivative exhibits a computed XLogP3‑AA of 1.3, compared to 1.2 for the mono‑fluoro analog 3‑fluoro‑4‑(oxetan‑3‑yloxy)benzoic acid [1]. The 0.1 log unit increase reflects the additive effect of the second fluorine atom. While modest, this difference can influence passive membrane permeability and off‑target binding in a consistent direction across a series.

ADME lipophilicity permeability

Preserved Topological Polar Surface Area Despite Increased Molecular Weight vs. Non‑Fluorinated Analog

Both 3,5‑difluoro‑4‑(oxetan‑3‑yloxy)benzoic acid and its non‑fluorinated parent share an identical TPSA of 55.8 Ų, despite a molecular weight increase of 36 Da (230.16 vs. 194.18 g/mol) [1]. This indicates that the fluorine atoms contribute to molecular weight without expanding polar surface area, a favorable profile for maintaining blood‑brain barrier permeability or oral absorption.

drug-likeness permeability physicochemical profiling

Increased Rotatable Bonds vs. 3,5‑Difluoro‑4‑hydroxybenzoic Acid

The target compound possesses three rotatable bonds, whereas 3,5‑difluoro‑4‑hydroxybenzoic acid has only one [1]. The additional rotatable bonds arise from the oxetane linker. While higher rotational freedom can incur an entropic penalty upon binding, it also provides conformational sampling that may better complement shallow or flexible binding pockets [2].

conformational flexibility entropic penalty fragment-based drug discovery

High‑Impact Application Scenarios for 3,5‑Difluoro‑4‑(oxetan‑3‑yloxy)benzoic Acid in Research & Development


Medicinal Chemistry: Fluorinated Oxetane Fragment for Kinase or LpxC Inhibitor Programs

When SAR exploration calls for a bioisosteric replacement of the carboxylic acid or phenolic moiety with a conformationally constrained, metabolically robust group, 3,5‑difluoro‑4‑(oxetan‑3‑yloxy)benzoic acid serves as a direct fragment. Its elevated HBA count (6 vs. 4 for the non‑fluorinated analog) and preserved TPSA (55.8 Ų) allow medicinal chemists to probe polar interactions without violating drug‑likeness thresholds [1]. This scaffold has been conceptually employed in the design of oxetane‑containing kinase inhibitors and antibacterial LpxC inhibitors, where fluorine substitution modulates potency and metabolic soft spots [2].

Agrochemical Discovery: Late‑Stage Functionalization with Oxetane‑Containing Building Blocks

The free carboxylic acid of 3,5‑difluoro‑4‑(oxetan‑3‑yloxy)benzoic acid enables straightforward conversion to amides, esters, or hydrazides, facilitating library synthesis. The oxetane ring’s hydrogen‑bond acceptor properties and the electron‑withdrawing effect of the fluorine atoms create a distinct electronic profile that can improve target‑site binding in herbicide or fungicide lead series .

Fragment‑Based Drug Discovery (FBDD): A Rule‑of‑Three Compliant Fluorinated Fragment

With a molecular weight of 230 Da, XLogP of 1.3, and three rotatable bonds, this compound lies at the upper boundary of the Rule of Three for fragment screening. Its balanced lipophilicity and high HBA count make it suitable for biophysical primary screens (NMR, SPR, DSF) targeting protein–protein interactions or metalloenzyme active sites, where fluorine atoms can also serve as 19F‑NMR probes for hit validation [1].

Quote Request

Request a Quote for 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.